molecular formula C18H17F2N5O2 B2565650 N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(propan-2-yloxy)benzamide CAS No. 1005292-75-0

N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(propan-2-yloxy)benzamide

Cat. No.: B2565650
CAS No.: 1005292-75-0
M. Wt: 373.364
InChI Key: GMZBWKMOMYTNEV-UHFFFAOYSA-N
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Description

N-{[1-(3,4-Difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(propan-2-yloxy)benzamide is a synthetic benzamide derivative characterized by a 4-(propan-2-yloxy)benzamide core linked to a 1-(3,4-difluorophenyl)-1H-tetrazole moiety via a methylene bridge. The 3,4-difluorophenyl group may enhance lipophilicity and metabolic stability, while the tetrazole ring (a bioisostere for carboxylic acids) could influence hydrogen bonding and pharmacokinetic properties . The isopropoxy substituent on the benzamide may modulate solubility and receptor interactions.

Properties

IUPAC Name

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N5O2/c1-11(2)27-14-6-3-12(4-7-14)18(26)21-10-17-22-23-24-25(17)13-5-8-15(19)16(20)9-13/h3-9,11H,10H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZBWKMOMYTNEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(propan-2-yloxy)benzamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Coupling with Benzamide: The final step involves coupling the tetrazole intermediate with 4-(propan-2-yloxy)benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzamide moiety.

    Reduction: Reduction reactions can target the nitro groups if present in derivatives.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(propan-2-yloxy)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to enzymes or receptors that recognize carboxylates. This binding can inhibit or activate the target, leading to various biological effects.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison
Compound Core Structure Heterocycle Key Substituents Potential Application
Target Compound Benzamide Tetrazole 3,4-Difluorophenyl, isopropoxy Medicinal/Agrochemical
PC945 Benzamide Triazole 2,4-Difluorophenyl, oxolane, piperazine Antifungal
Diflufenican Pyridine-carboxamide None 2,4-Difluorophenyl, trifluoromethyl Herbicide
Sulfentrazone Sulfonamide Triazolinone 2,4-Dichlorophenyl, difluoromethyl Herbicide
Table 2: Physicochemical Properties (Hypothetical Estimates)
Compound Molecular Weight LogP Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound ~430 ~3.5 2 (NH, tetrazole) 8 (tetrazole, amide)
PC945 ~670 ~4.2 1 (NH) 10 (triazole, amide)
Diflufenican ~394 ~4.8 1 (NH) 4 (amide, ether)

Key Research Findings

  • Synthetic Routes : The target compound’s tetrazole moiety may be synthesized via cyclization of nitriles with sodium azide, analogous to methods in for triazole-thiones .
  • Biological Relevance : Fluorinated benzamides (e.g., PC945) often target cytochrome P450 enzymes, suggesting the tetrazole derivative could inhibit similar pathways .
  • Agrochemical Potential: Structural parallels with diflufenican and sulfentrazone imply possible herbicidal activity, though empirical validation is needed .

Q & A

Basic: What is the recommended synthetic route for preparing N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(propan-2-yloxy)benzamide?

A general approach involves:

  • Step 1 : Reacting 3,4-difluorophenyltetrazole derivatives with a benzyl chloride intermediate under basic conditions (e.g., K₂CO₃ in DMF) to form the tetrazole-methyl scaffold .
  • Step 2 : Coupling the intermediate with 4-(propan-2-yloxy)benzamide via nucleophilic substitution or amidation. Ethanol or acetonitrile with catalytic acetic acid is often used for reflux-based condensation .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water is recommended .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : To confirm the integration of aromatic protons (e.g., difluorophenyl, benzamide) and the isopropoxy group .
  • FTIR : Key peaks include C=O stretch (~1650 cm⁻¹) for the benzamide, C-F stretches (1100–1250 cm⁻¹), and tetrazole ring vibrations (~1450 cm⁻¹) .
  • HRMS (ESI) : To verify molecular weight and fragmentation patterns, particularly for the tetrazole moiety .

Advanced: How can reaction yields be optimized for the tetrazole-methyl coupling step?

  • Solvent choice : DMF or acetonitrile enhances solubility of aromatic intermediates, while K₂CO₃ as a base improves nucleophilicity .
  • Temperature control : Stirring at 50–60°C prevents side reactions (e.g., hydrolysis of the tetrazole ring) .
  • Stoichiometry : A 1.1:1 molar ratio of benzyl chloride to tetrazole derivative minimizes unreacted starting material .

Advanced: What computational methods are suitable for predicting the compound’s bioactivity?

  • Docking studies (Glide XP) : Model interactions with target enzymes (e.g., fungal CYP51 for antifungal activity) using hydrophobic enclosure and hydrogen-bond scoring .
  • MD simulations : Assess stability of the difluorophenyl group in hydrophobic binding pockets over 100-ns trajectories .
  • QSAR : Correlate substituent effects (e.g., fluorine position, isopropoxy chain) with activity using descriptors like logP and polar surface area .

Advanced: How to resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

  • Standardize assays : Use consistent fungal strains (e.g., Aspergillus fumigatus ATCC 204305) and growth media (RPMI-1640) for in vitro studies .
  • Control for solubility : Pre-dissolve the compound in DMSO (<1% v/v) to avoid aggregation artifacts .
  • Validate via in vivo models : Compare efficacy in murine aspergillosis models with pharmacokinetic profiling (e.g., lung tissue concentration) .

Advanced: What strategies improve metabolic stability of the isopropoxybenzamide group?

  • Isotere replacement : Substitute the isopropoxy group with a trifluoroethoxy or cyclopropoxy moiety to resist oxidative metabolism .
  • Deuterium labeling : Replace labile C-H bonds in the isopropyl group with deuterium to slow CYP450-mediated degradation .
  • Prodrug design : Mask the hydroxyl group as a pivaloyl ester to enhance bioavailability .

Basic: How to analyze purity and stability during storage?

  • HPLC (C18 column) : Use a gradient of acetonitrile/water (0.1% TFA) with UV detection at 254 nm. Purity >98% is acceptable for biological assays .
  • Stability tests : Store at –20°C in amber vials; monitor degradation via LC-MS every 6 months .

Advanced: What structural analogs have been explored to enhance target selectivity?

  • Fluorine substitution : Replacing 3,4-difluorophenyl with 2,4-difluorophenyl reduces off-target binding to human CYPs .
  • Tetrazole modifications : 1,2,4-Triazole or oxadiazole analogs show altered antifungal spectra but lower solubility .
  • Benzamide linker optimization : Introducing methyl groups ortho to the amide improves conformational rigidity .

Basic: What safety precautions are required when handling this compound?

  • PPE : Wear nitrile gloves, goggles, and a lab coat due to potential irritancy .
  • Ventilation : Use a fume hood during synthesis to avoid inhalation of fine particles .
  • Waste disposal : Neutralize acidic byproducts with NaHCO₃ before disposal .

Advanced: How to troubleshoot low yields in the final amidation step?

  • Activating agents : Use HATU or EDCI/HOBt instead of DCC to reduce racemization .
  • Microwave-assisted synthesis : Shorten reaction time (20 min at 100°C) to prevent decomposition .
  • Protection/deprotection : Temporarily protect the tetrazole nitrogen with a benzyl group if side reactions occur .

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